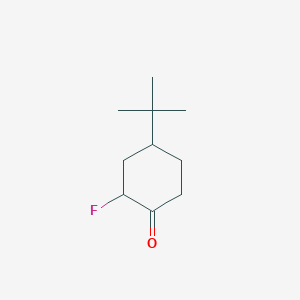

4-Tert-butyl-2-fluorocyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17FO |

|---|---|

Molecular Weight |

172.24 g/mol |

IUPAC Name |

4-tert-butyl-2-fluorocyclohexan-1-one |

InChI |

InChI=1S/C10H17FO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3 |

InChI Key |

FDEQGSUXDUOCAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)F |

Synonyms |

4-tert-butyl-2-fluorocyclohexanone |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl 2 Fluorocyclohexanone and Its Isomers

Direct Alpha-Fluorination Approaches

Direct α-fluorination is the most straightforward strategy for the synthesis of 4-tert-butyl-2-fluorocyclohexanone. This approach involves the reaction of an enol or enolate equivalent of 4-tert-butylcyclohexanone (B146137) with an electrophilic fluorine source.

Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a powerful tool in synthetic organic chemistry for the selective introduction of fluorine atoms. This strategy relies on the use of reagents that deliver a positive fluorine equivalent ("F+") to a nucleophilic carbon center, such as the α-carbon of a ketone.

A prominent class of electrophilic fluorinating agents is the N-fluoro reagents, characterized by a nitrogen-fluorine bond. Among these, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, is widely employed due to its stability, ease of handling, and high reactivity. wikipedia.org Another commonly used N-fluorinating reagent is N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgnih.gov These reagents are typically crystalline solids that are stable in air and moisture. wikipedia.org

The reaction mechanism generally involves the formation of an enol or enolate of 4-tert-butylcyclohexanone, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-fluoro reagent.

The direct fluorination of ketones like 4-tert-butylcyclohexanone is typically carried out by first generating the corresponding enolate or silyl enol ether. The choice of solvent can significantly influence the reaction's efficiency and stereochemical outcome. A variety of solvents can be employed, with the selection often depending on the specific N-fluorinating reagent and the substrate. The reaction conditions, including temperature and reaction time, are also critical parameters that need to be optimized to achieve the desired product with high yield and selectivity.

| Substrate | Fluorinating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (axial:equatorial) |

| 4-tert-Butylcyclohexanone | Selectfluor | - | Acetonitrile | RT | - | - | Major: axial |

| 4-tert-Butylcyclohexanone | NFSI | - | Methanol | RT | - | - | Predominantly axial |

Stereoselective and Regioselective Considerations in Alpha-Fluorination

The fluorination of 4-tert-butylcyclohexanone introduces a new stereocenter at the C-2 position, leading to the possibility of two diastereomers: the cis (axial fluorine) and trans (equatorial fluorine) isomers. The bulky tert-butyl group at the C-4 position effectively locks the cyclohexane (B81311) ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This conformational rigidity has a profound impact on the stereochemical outcome of the fluorination reaction.

The stereochemical outcome of the α-fluorination of 4-tert-butylcyclohexanone is governed by the direction of attack of the electrophilic fluorine reagent on the enolate intermediate. The enolate can be attacked from either the axial or the equatorial face.

Generally, the fluorination of conformationally fixed cyclohexanones, such as 4-tert-butylcyclohexanone, tends to favor the formation of the axial fluoro isomer. This preference is often explained by stereoelectronic effects. The transition state for the axial attack allows for better orbital overlap between the incoming electrophile and the enolate π-system, which is believed to be lower in energy than the transition state for equatorial attack. This results in the preferential formation of the thermodynamically less stable axial isomer under kinetic control.

| Fluorinating Agent | Conditions | Major Isomer | Rationale |

| Electrophilic F+ source (e.g., Selectfluor) | Kinetic Control | Axial Fluoride | Stereoelectronic preference for axial attack on the enolate. |

| - | Thermodynamic Control | Equatorial Fluoride | The equatorial isomer is generally the more thermodynamically stable product. |

While controlling the diastereoselectivity in the fluorination of 4-tert-butylcyclohexanone is reasonably well-understood, achieving high enantioselectivity in the direct α-fluorination of this prochiral ketone is a significant challenge. The direct fluorination using achiral reagents like Selectfluor or NFSI on the achiral enolate of 4-tert-butylcyclohexanone will result in a racemic mixture of the two enantiomers of the major diastereomer.

To induce enantioselectivity, a chiral catalyst is required to differentiate between the two enantiotopic faces of the enolate. Organocatalysis has emerged as a promising strategy for the enantioselective α-fluorination of ketones. nih.gov Chiral amines, for instance, can react with the ketone to form a chiral enamine intermediate. This chiral enamine then reacts with the electrophilic fluorine source, with the stereochemistry of the product being directed by the chiral catalyst. However, achieving high levels of enantioselectivity can be difficult and often requires careful optimization of the catalyst structure, reaction conditions, and the fluorinating agent. The development of highly effective catalysts for the enantioselective fluorination of sterically demanding substrates like 4-tert-butylcyclohexanone remains an active area of research. nih.gov

Multi-Step Synthetic Routes

The synthesis of this compound and its isomers is typically achieved through multi-step sequences rather than direct fluorination of the parent ketone. These routes often involve the strategic functionalization of a precursor molecule or the derivatization of 4-tert-butylcyclohexanone itself to facilitate the introduction of a fluorine atom.

Precursor Functionalization and Subsequent Fluorination

One effective strategy involves the functionalization of a readily available precursor, followed by a fluorination step. This approach allows for controlled introduction of the fluorine atom at the desired position. A notable example of this methodology is the oxidative fluorination of 4-tert-butylphenol. In this process, the phenol is first transformed into an intermediate, 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one, through oxidative fluorination. cas.cz This demonstrates how a commercially accessible precursor can be functionalized and fluorinated in a single step to create a fluorinated cyclic ketone structure. While this specific intermediate would require further modification to yield the target saturated ketone, it exemplifies the principle of functionalizing a precursor ring system prior to or during fluorination. cas.cz

The broader application of this concept involves the transformation of various functionalized cycloalkenes to construct fluorine-containing molecules. nih.gov Synthetic methods that rely on the hydroxy–fluorine exchange in highly functionalized alicyclic diol derivatives are also common. nih.govmtak.hu These reactions are often highly dependent on the substrate's stereochemistry, which can direct the outcome of the fluorination. nih.govmtak.hu The choice of fluorinating agent is crucial in these syntheses, with reagents like (diethylamino)sulfur trifluoride (DAST) and its analogues being widely used for converting hydroxyl groups to fluorine atoms. nih.govnih.gov

Derivatization of 4-Tert-butylcyclohexanone as a Starting Material

A more direct approach begins with 4-tert-butylcyclohexanone, a common organic compound used as a starting material in numerous syntheses. researchgate.netnih.gov This ketone can be prepared from 4-tert-butylphenol via hydrogenation to form 4-tert-butylcyclohexanol, followed by oxidation. quora.com

To synthesize this compound, the starting ketone is first converted into a more reactive intermediate, such as an enol derivative or an enamine. This derivatization activates the α-position for the subsequent fluorination reaction. For instance, the trans isomer of 2-fluoro-4-tert-butylcyclohexanone can be synthesized from an enacetamide derivative of the parent ketone. This multi-step route involves first creating N-(4-(tert-butyl)cyclohex-1-en-1-yl)acetamide, which is then subjected to fluorination. This specific pathway has been reported to produce the target fluoroketone in high yield.

Below is a data table summarizing a reported synthetic route involving the derivatization of 4-tert-butylcyclohexanone.

| Starting Material (Derivative) | Fluorinating Agent/Condition | Product | Reported Yield |

|---|---|---|---|

| N-(4-(tert-butyl)cyclohex-1-en-1-yl)acetamide | Not Specified | trans-2-fluoro-4-tert-butylcyclohexanone | 93.0% lookchem.com |

This method underscores the importance of converting the ketone into a reactive intermediate to control the regioselectivity of the fluorination, ensuring the fluorine atom is introduced at the C-2 position.

Purification and Isomer Separation Techniques (e.g., Chromatography)

The synthesis of this compound typically results in a mixture of stereoisomers, primarily the cis and trans diastereomers, which differ in the spatial orientation of the fluorine atom relative to the tert-butyl group. mtc-usa.com The separation of these isomers is crucial as they can exhibit different physical, chemical, and biological properties. rotachrom.com Chromatography is the most indispensable tool for this purpose. rotachrom.com

Gas chromatography (GC) is a highly effective technique for separating the isomers of substituted cyclohexanes. For example, the cis and trans isomers of 4-tert-butylcyclohexanol, the reduction product of the starting ketone, are readily separated and quantified using GC with a Carbowax column. orgsyn.org This established method provides a strong precedent for the successful separation of the more polar cis- and trans-4-tert-butyl-2-fluorocyclohexanone isomers, where differences in their boiling points and interactions with the stationary phase would allow for effective resolution.

High-performance liquid chromatography (HPLC) is another powerful technique for isomer separation. mtc-usa.commdpi.com Both normal-phase and reversed-phase HPLC can be employed. Normal-phase chromatography on a silica gel column, for instance, is often effective for separating positional isomers. chromforum.org For diastereomers like the cis and trans isomers of this compound, the choice of stationary phase is critical. Columns with phenyl-based stationary phases or those designed to exploit shape selectivity can provide the necessary resolution to isolate the individual isomers. mtc-usa.comchromforum.org

The following table summarizes chromatographic techniques applicable to the separation of this compound isomers, based on methods used for similar compounds.

| Technique | Stationary Phase Example | Principle of Separation | Applicability |

|---|---|---|---|

| Gas Chromatography (GC) | Carbowax 20M orgsyn.org | Separation is based on differences in boiling points and polarity, affecting interaction with the polar stationary phase. | Effective for separating volatile cis/trans isomers of substituted cyclohexanes. orgsyn.org |

| High-Performance Liquid Chromatography (HPLC) | Silica Gel (Normal Phase) | Adsorption mechanism where isomers interact differently with the polar silica surface. chromforum.org | Well-suited for positional and some stereoisomers. chromforum.org |

| High-Performance Liquid Chromatography (HPLC) | Phenyl Hydride (Reversed Phase) | Offers unique selectivity for aromatic and cyclic compounds, resolving isomers based on subtle structural differences. mtc-usa.com | Effective for resolving positional and geometric isomers. mtc-usa.com |

Stereochemical and Conformational Analysis

Conformational Preferences of 4-Tert-butyl-2-fluorocyclohexanone

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. For a substituted cyclohexane, there are two possible chair conformations that can interconvert through a process known as a ring flip. libretexts.org In this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.orglibretexts.org The preferred conformation is the one that minimizes steric strain and unfavorable electronic interactions.

In monosubstituted cyclohexanes, a substituent can exist in either an axial or an equatorial position. For 2-fluorocyclohexanone (B1314666), a model for the title compound, the equilibrium between the axial and equatorial conformers is influenced by the solvent. beilstein-journals.org In the gas phase, the axial conformation is favored, but in solution, the equatorial form becomes more stable. beilstein-journals.org The position of the fluorine atom is a delicate balance between various effects. An axial fluorine atom can experience gauche interactions with the adjacent axial hydrogens, while an equatorial fluorine atom is generally subject to less steric hindrance. However, the presence of the carbonyl group at C1 introduces additional electronic interactions, such as dipole-dipole interactions and hyperconjugation, which significantly influence the stability of the axial versus the equatorial conformer. beilstein-journals.org

The tert-butyl group is exceptionally bulky and exerts a profound influence on the conformation of the cyclohexane ring. stackexchange.com Due to severe 1,3-diaxial interactions, a conformation with an axial tert-butyl group is highly energetically unfavorable. libretexts.orglibretexts.org This steric strain is so significant (approximately 5 kcal/mol) that the tert-butyl group effectively "locks" the cyclohexane ring into a single, rigid chair conformation where it occupies an equatorial position. stackexchange.com This conformational locking prevents the ring from flipping. stackexchange.com

For this compound, this means the cyclohexane ring is almost exclusively found in the chair conformation where the tert-butyl group at C4 is equatorial. This rigidity then forces the fluorine substituent at C2 to adopt either an axial or an equatorial position within this fixed ring system, eliminating the possibility of a ring-flip to an alternative chair form.

The relative stability of conformers is quantified by the difference in their Gibbs free energy (ΔG°), often referred to as the A-value for a given substituent. scielo.org.mx A larger A-value indicates a stronger preference for the equatorial position. The tert-butyl group has a very high A-value, reflecting its strong preference for the equatorial position to avoid steric strain. libretexts.org

In this compound, with the tert-butyl group locked in the equatorial position, the key energetic difference is between the two diastereomers: one with an axial fluorine and one with an equatorial fluorine. The stability is determined by a combination of steric and stereoelectronic effects. While a halogen like chlorine has a relatively small A-value (around 0.25 kcal/mol of steric strain for an axial chlorine), the interactions in 2-haloketones are more complex. libretexts.org The final equilibrium will depend on the balance between the steric preference for the larger fluorine atom to be equatorial and any stabilizing electronic effects that might favor the axial position. For 2-fluorocyclohexanone itself, the equatorial conformer is more stable in solution. beilstein-journals.org

Table 1: Steric Strain of Axial Substituents in Cyclohexane This table illustrates the energy cost associated with placing a substituent in the axial position due to 1,3-diaxial interactions with hydrogen.

| Substituent | 1,3-Diaxial Interaction Energy (kJ/mol) |

| -Cl | 1.0 |

| -CH₃ | 3.8 |

| -tert-Butyl | 11.4 |

Data sourced from Chemistry LibreTexts. libretexts.org

Intramolecular Electronic Interactions Governing Conformation

Beyond simple steric bulk, subtle electronic interactions play a crucial role in defining the most stable conformation of this compound. These stereoelectronic effects involve the spatial arrangement of orbitals and the distribution of electron density.

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents in a gauche relationship (dihedral angle of ~60°) is more stable than the anti conformation (dihedral angle of 180°). wikipedia.org This effect is often attributed to hyperconjugation. wikipedia.orgrsc.org In the context of a cyclohexane ring, an axial fluorine at C2 is gauche to the axial hydrogen at C1.

However, studies on 2-fluorocyclohexanone analogs suggest that the classic gauche effect, as explained by hyperconjugation, is not the dominant factor in determining the conformational preference in these cyclic systems. researchgate.netnih.gov Instead, short-range interactions between the fluorine substituent and the adjacent carbonyl group appear to be more influential. researchgate.net The presence of the carbonyl group can alter the electronic landscape, diminishing the stabilizing hyperconjugative interactions that are typically responsible for the gauche effect in acyclic molecules. beilstein-journals.orgresearchgate.net

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (like a σ C-H bond) into an adjacent empty or partially filled anti-bonding orbital (like a σ* C-F). wikipedia.orgeoquimica.comadichemistry.com For this interaction to be maximal, the orbitals must be aligned in an anti-periplanar (180°) arrangement. nih.gov

In 2-fluorocyclohexanone derivatives, several hyperconjugative interactions are possible:

σC-H → σC-F:* This interaction is a key explanation for the gauche effect. beilstein-journals.orgwikipedia.org It occurs when a C-H bond is anti-periplanar to the C-F bond, which can stabilize the gauche conformer. wikipedia.org

Interaction with the Carbonyl Group: The π* orbital of the carbonyl group is a good electron acceptor. beilstein-journals.org An axial fluorine substituent's conformation can be influenced by hyperconjugative donation from adjacent σ-bonds into this π*C=O orbital. Evidence for such hyperconjugation has been observed in related systems like 2-bromocyclohexanone. beilstein-journals.org

While hyperconjugation is a fundamental principle, its role in dictating the axial/equatorial preference of fluorine in 2-fluorocyclohexanone systems is complex and debated. Some studies conclude that its stabilizing effect is overcome by other interactions, such as electrostatic and steric effects. nih.gov

Table 2: Key Intramolecular Interactions This table summarizes the electronic effects at play in determining the conformation of this compound.

| Interaction | Description | Relevance to Conformation |

| Gauche Effect | Atypically stable gauche arrangement of electronegative groups. wikipedia.org | Its influence is debated in this system, possibly overshadowed by interactions with the carbonyl group. researchgate.netnih.gov |

| Hyperconjugation | Electron delocalization from a filled σ-orbital to an adjacent empty σ* or π* orbital. wikipedia.orgeoquimica.com | Contributes to stability, particularly through σC-H → σC-F and interactions with the πC=O orbital, but may not be the decisive factor. beilstein-journals.orgrsc.org |

| Dipole-Dipole Interaction | Electrostatic interaction between the C-F bond dipole and the C=O bond dipole. | Influences the relative orientation of the fluorine and carbonyl group, affecting conformer energy. beilstein-journals.org |

Electrostatic and Steric Effects

The conformational equilibrium of this compound is significantly influenced by a combination of electrostatic and steric interactions. The large tert-butyl group at the C-4 position effectively locks the cyclohexane ring into a chair conformation where this bulky substituent occupies an equatorial position to minimize steric strain. libretexts.org This leaves the fluorine atom at the C-2 position to reside in either an axial or equatorial orientation.

The relative stability of the cis and trans isomers, which correspond to the axial and equatorial placement of the fluorine atom, respectively, is determined by a delicate balance of competing effects. In the trans isomer, the fluorine atom is in an equatorial position. This arrangement minimizes steric repulsion between the fluorine and the adjacent axial hydrogens. Conversely, in the cis isomer, the fluorine atom occupies an axial position, leading to 1,3-diaxial interactions with the axial hydrogens at C-4 and C-6.

Studies involving the hydride reduction of 2-substituted-4-tert-butylcyclohexanones, including the fluoro derivative, have provided insights into these effects. nih.gov The stereoselectivity of the reduction is influenced by the electronic properties of the substituent at the 2-position. For ketones with an equatorial fluorine, the approach of the hydride nucleophile is subject to electrostatic repulsion, which affects the trajectory of the attack and the resulting product distribution. nih.gov In the case of an axial fluorine, the electrostatic model and other theories like the Felkin-Anh model are considered to explain the observed diastereoselectivities. nih.gov

The interplay between steric hindrance, arising from the bulky tert-butyl group and the axial fluorine, and electrostatic interactions between the polar C-F and C=O bonds ultimately dictates the preferred conformation and reactivity of this compound.

Conformational Dynamics and Inversion Barriers

The conformational dynamics of this compound are primarily centered around the chair-chair interconversion of the cyclohexane ring. However, due to the large energetic penalty associated with placing the tert-butyl group in an axial position, the ring is essentially "locked" in the conformation where the tert-butyl group is equatorial. libretexts.org The significant 1,3-diaxial interactions that would occur between an axial tert-butyl group and the axial hydrogens on the same side of the ring make this conformation highly unfavorable. libretexts.org

Therefore, the principal dynamic process to consider is the equilibrium between the two chair conformations where the tert-butyl group remains equatorial, but the fluorine atom at the C-2 position interconverts between axial and equatorial orientations. This corresponds to the cis-trans isomerization of the molecule.

The energy barrier for this specific conformational change is influenced by several factors. The movement of the fluorine atom from an equatorial to an axial position, and vice versa, involves passing through a higher-energy twist-boat or half-chair transition state. The energy of this transition state determines the barrier to inversion.

Computational studies, such as those employing Density Functional Theory (DFT), can provide estimates for these inversion barriers. For analogous 2-fluorocyclohexanone systems, the relative energies of different conformers (axial vs. equatorial fluorine) have been calculated. researchgate.net These calculations help in understanding the energetic landscape of the conformational changes.

The following table summarizes the key conformational considerations:

| Conformer | Fluorine Position | Tert-butyl Position | Relative Stability | Key Interactions |

| trans | Equatorial | Equatorial | Generally more stable | Minimized steric strain for fluorine |

| cis | Axial | Equatorial | Generally less stable | 1,3-diaxial interactions with hydrogens, C-F/C=O dipole repulsion |

| Inverted Chair | Equatorial | Axial | Highly unstable | Severe 1,3-diaxial interactions with tert-butyl group |

The energy difference between the cis and trans isomers represents the Gibbs free energy change (ΔG°) for the conformational equilibrium. The height of the energy barrier separating these two conformers dictates the rate of interconversion. While the presence of the tert-butyl group prevents a full ring flip, the localized conformational change at the C-2 position still occurs, with an energy barrier characteristic of such processes in substituted cyclohexanones.

Reactivity and Reaction Mechanisms

Diastereoselective Reduction Reactions of the Carbonyl Group

The reduction of the carbonyl group in cyclic ketones, such as 4-tert-butyl-2-fluorocyclohexanone, is a fundamental reaction in organic synthesis that can lead to the formation of diastereomeric alcohols. The large tert-butyl group at the C4 position effectively "locks" the cyclohexane (B81311) ring into a chair conformation where this bulky group occupies an equatorial position to minimize steric strain thecatalyst.orgwpmucdn.com. This conformational rigidity renders the two faces of the carbonyl group, termed axial and equatorial, diastereotopic. Consequently, the approach of a reducing agent can occur from either face, leading to a mixture of cis and trans alcohol products wpmucdn.comscribd.com. The ratio of these diastereomers is determined by the interplay of steric and electronic factors, and is highly sensitive to the structure of the ketone, the nature of the reducing agent, and the reaction conditions chemeducator.orgnih.gov.

The stereochemical outcome of the reduction of this compound is highly dependent on the steric bulk of the hydride-donating reagent. Generally, small hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), tend to favor axial attack on the carbonyl carbon nih.govquizlet.com. This trajectory leads to the formation of the equatorial alcohol, which is often the thermodynamically more stable product thecatalyst.orgodinity.com. The preference for axial attack by small nucleophiles is attributed to a combination of factors, including minimizing torsional strain in the transition state and favorable stereoelectronic interactions ic.ac.ukresearchgate.net.

Conversely, sterically hindered or bulky reducing agents, like N-Selectride (sodium tri-sec-butylborohydride), exhibit a pronounced preference for equatorial attack odinity.comsbq.org.brsbq.org.br. This approach is sterically less hindered as it avoids 1,3-diaxial interactions with the axial hydrogens on the ring nih.govic.ac.uk. Equatorial attack by the hydride results in the formation of the axial alcohol, which is typically the kinetically favored product in these cases odinity.com.

In the specific case of this compound, the orientation of the fluorine substituent (axial or equatorial) plays a critical role in directing the hydride attack.

Reduction of trans-4-tert-butyl-2-fluorocyclohexanone (Axial Fluorine): Experimental and theoretical studies on the reduction with N-Selectride show that the major product is the equatorial alcohol. This outcome results from the preferential attack of the hydride from the axial face of the carbonyl group sbq.org.brsbq.org.br.

Reduction of cis-4-tert-butyl-2-fluorocyclohexanone (Equatorial Fluorine): When the fluorine substituent is in the equatorial position, reduction with N-Selectride yields the axial alcohol as the major product. This indicates that the hydride reagent preferentially attacks from the equatorial face sbq.org.brsbq.org.br.

The table below summarizes the observed diastereoselectivity for the reduction of the cis and trans isomers of this compound with N-Selectride.

| Starting Isomer | Substituent Position | Favored Attack Face | Major Alcohol Product |

| trans-4-tert-butyl-2-fluorocyclohexanone | Axial Fluorine | Axial | Equatorial Alcohol |

| cis-4-tert-butyl-2-fluorocyclohexanone | Equatorial Fluorine | Equatorial | Axial Alcohol |

This table is based on findings from theoretical and experimental studies sbq.org.brsbq.org.br.

The diastereoselectivity of the hydride reduction is rationalized by analyzing the relative energies of the transition states leading to the different products. Theoretical calculations, such as those using density functional theory (DFT), are instrumental in understanding these reaction pathways sbq.org.br. For the reduction of this compound, two primary transition states are considered for each isomer: one corresponding to axial attack (TSA) and the other to equatorial attack (TSE) sbq.org.brresearchgate.net.

For the trans isomer (axial fluorine), theoretical calculations indicate that the transition state for axial attack (referred to as TSA 1) is more stable than the transition state for equatorial attack (TSA 2) by 1.88 kcal/mol. This energy difference is consistent with the experimental observation that the equatorial alcohol is the major product sbq.org.br.

Conversely, for the cis isomer (equatorial fluorine), calculations show that the transition state resulting from equatorial attack is the more stable, kinetic pathway. This aligns with the formation of the axial alcohol as the predominant product sbq.org.br. The transition states are characterized by a negative imaginary frequency that corresponds to the vibration of the hydride moving from the boron atom of the reducing agent toward the carbonyl carbon sbq.org.br.

| Isomer | Attack Face | Transition State | Relative Stability |

| trans (Axial F) | Axial | TSA 1 | More Stable |

| trans (Axial F) | Equatorial | TSA 2 | Less Stable (by 1.88 kcal/mol) |

| cis (Equatorial F) | Equatorial | TSE 2 | More Stable (Kinetic Product) |

| cis (Equatorial F) | Axial | TSE 1 | Less Stable |

Data compiled from theoretical calculations on the reduction with N-Selectride sbq.org.br.

Several theoretical models have been proposed to explain and predict the stereochemical outcome of nucleophilic additions to carbonyl groups. These models consider factors such as steric hindrance, hyperconjugation, and electrostatic interactions.

The Cieplak model rationalizes diastereoselectivity based on stereoelectronic effects, specifically hyperconjugation wikipedia.org. It postulates that the transition state is stabilized by electron donation from adjacent anti-periplanar sigma (σ) bonds into the forming carbon-nucleophile antibonding orbital (σ*C-Nu) ic.ac.ukwikipedia.org. The best electron-donating bond determines the preferred face of attack. In cyclohexanone (B45756) systems, the axial C-H bonds (σC-H) are generally considered better electron donors than the C-C bonds of the ring (σC-C) ic.ac.uk. This superior donating ability of the σC-H bonds stabilizes the transition state for axial attack, thus favoring the formation of the equatorial alcohol ic.ac.ukresearchgate.net.

The Cieplak model has been used to explain the experimental results observed in the reduction of this compound, particularly for the isomer with an axial fluorine, where axial attack is favored sbq.org.brsbq.org.br. However, some studies have found that the Cieplak theory cannot account for the product distributions in the reduction of other 2-substituted cyclohexanones, suggesting its predictive power may be limited in systems with strong electronic effects nih.gov.

The Felkin-Ahn model is another widely used framework for predicting the stereochemistry of nucleophilic additions to chiral ketones and aldehydes youtube.comwikipedia.org. The model analyzes the steric environment around the carbonyl group by arranging the substituents on the adjacent alpha-carbon as Large (L), Medium (M), and Small (S) uwindsor.ca. The largest group is oriented perpendicular to the carbonyl bond to minimize steric interactions, and the nucleophile is predicted to attack along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the large group, passing over the small group youtube.comuwindsor.ca.

When applied to 2-substituted cyclohexanones, the Felkin-Ahn model can provide accurate predictions. For isomers with axial substituents, the theory is largely consistent with experimental results after some minor adjustments are made nih.gov. However, studies on the reduction of a series of 2-substituted-4-tert-butylcyclohexanones with equatorial substituents found that the Felkin-Ahn theory could not explain the observed product ratios nih.gov. In cases where an electronegative atom is present on the alpha-carbon, a modified "polar" Felkin-Ahn model is often invoked, which treats the electronegative group as the "large" group due to electronic effects that lower the energy of the LUMO in that conformation wikipedia.orguwindsor.ca.

When simple steric and hyperconjugative models like Felkin-Ahn and Cieplak fail to fully account for the observed diastereoselectivity, other factors such as electrostatic interactions and torsional strain must be considered.

Electrostatic Interactions: A study on the reduction of 2-X-4-tert-butylcyclohexanones (where X includes F) proposed an electrostatic argument to explain the results for equatorial isomers nih.gov. This model suggests that there is an electrostatic repulsion between the incoming negatively charged hydride nucleophile and the electronegative substituent (e.g., fluorine). This repulsion is more significant during axial approach, making this trajectory energetically less favorable. As the component of the C-X dipole moment that opposes the hydride's approach increases, so does the proportion of the resulting axial alcohol (from equatorial attack) nih.gov.

Torsional Angles: The stability of the chair-like transition state is also influenced by torsional strain. Theoretical calculations on the reduction of cis-4-tert-butyl-2-fluorocyclohexanone have shown that the ring torsion angle is higher in the transition state for axial attack (TSE 1) compared to the transition state for equatorial attack (TSE 2). This increased torsional strain in TSE 1 can be used to help elucidate the preference for equatorial attack in this isomer sbq.org.br.

| Model/Factor | Primary Mechanism | Prediction for this compound |

| Cieplak Model | Hyperconjugation (σ → σ*C-Nu) | Used to explain favored axial attack for the trans (axial F) isomer sbq.org.br. |

| Felkin-Ahn Theory | Steric hindrance around the α-carbon | Consistent with results for axial substituents, but not for equatorial ones nih.gov. |

| Electrostatic Model | Repulsion between nucleophile and substituent | Explains preference for equatorial attack for the cis (equatorial F) isomer nih.gov. |

| Torsional Strain | Ring strain in the transition state | Higher torsional angle disfavors axial attack for the cis (equatorial F) isomer sbq.org.br. |

Theoretical Models for Diastereoselectivity Prediction

Oxidation Reactions

The Baeyer–Villiger oxidation is a notable reaction of ketones that converts them into esters through an oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. In the case of cyclic ketones such as this compound, this reaction results in the formation of a lactone (a cyclic ester). The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The regiospecificity of this reaction is a key aspect and is determined by the relative migratory aptitude of the substituents attached to the carbonyl carbon.

The Baeyer-Villiger oxidation of unsymmetrical ketones like this compound is a regioselective process, leading to the preferential formation of one regioisomeric lactone over the other. adichemistry.com The insertion of the oxygen atom occurs between the carbonyl carbon and the more substituted adjacent carbon atom. This preference is governed by the migratory aptitude of the groups, which is the relative ability of a group to migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the context of this compound, the two potential migrating carbons are C2 (bearing the fluorine atom) and C6. Theoretical studies on the closely related α-fluorocyclohexanone provide insight into the regioselectivity of this transformation. acs.org These studies suggest that the substitution of a fluorine atom can significantly influence the migratory aptitude of the adjacent carbon center. The high electronegativity of the fluorine atom can decrease the migratory aptitude of the α-carbon.

The reaction is also known to be stereospecific, meaning that the configuration of the migrating group is retained in the product. adichemistry.com This is a crucial feature in stereoselective synthesis. For this compound, the stereochemistry at both the C2 and C4 positions would be expected to be preserved during the oxidation process.

Table 1: General Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

| This table is interactive. You can sort the data by clicking on the column headers. |

The mechanism of the Baeyer-Villiger oxidation with peroxy acids involves several key steps. wikipedia.org Initially, the carbonyl oxygen of the ketone is protonated by the peroxy acid, which activates the carbonyl group towards nucleophilic attack. The peroxy acid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org

The subsequent step is the rate-determining step, involving the concerted migration of one of the adjacent carbon groups to the oxygen of the peroxide bond, with the simultaneous cleavage of the O-O bond and departure of a carboxylate anion. wikipedia.org Theoretical studies on α-substituted cyclohexanones, including α-fluoro-cyclohexanone, have investigated the energy profiles of this rearrangement step. acs.org These studies help in understanding the factors that control which group migrates. The stability of the transition state leading to the migration is a key factor.

The final step involves the deprotonation of the resulting oxocarbenium ion to yield the final lactone product. The choice of peroxy acid can influence the reaction rate, with more acidic peroxy acids generally being more reactive. wikipedia.org

The orientation of substituents on the cyclohexanone ring can play a significant role in determining the migratory aptitude of the adjacent carbon atoms. In the Baeyer-Villiger reaction, the migrating group must be able to align with the O-O bond of the peroxide in the transition state.

For substituted cyclohexanones, stereoelectronic effects are important. Theoretical studies on α-F-cyclohexanone have shown that both structural stability (including steric repulsion and dipole interactions) and kinetic reactivity (the energy barrier for migration) contribute to the regioselectivity. acs.org In some cases, structural stability can be the dominant factor in determining the most stable transition state, which may be contrary to what would be predicted based solely on the ability to stabilize a partial positive charge. acs.org For instance, in the transition state of the Baeyer-Villiger reaction of α-CF3-cyclohexanone, the CF3 group was found to orient itself axially to minimize dipole interactions, even though this introduces 1,3-diaxial strain. acs.org This highlights the complex interplay of electronic and steric factors in determining the outcome of the reaction.

Table 2: Factors Influencing Regioselectivity in Baeyer-Villiger Oxidation of Substituted Cyclohexanones

| Factor | Description | Reference |

| Electronic Effects | The ability of the migrating group to stabilize a partial positive charge in the transition state. Electron-donating groups generally have a higher migratory aptitude. | acs.orgox.ac.ukstackexchange.com |

| Steric Effects | The size and orientation of substituents can influence the stability of the transition state and thus the migratory preference. | acs.org |

| Stereoelectronic Effects | The alignment of the migrating group's orbital with the antibonding orbital of the peroxide O-O bond is crucial for an efficient migration. | |

| This table is interactive. You can filter the data by entering keywords in the search box. |

Baeyer–Villiger Oxidation Studies

Other Reactions and Transformations

Beyond oxidation, this compound can undergo a variety of other chemical transformations characteristic of ketones. These reactions often serve as important steps in organic synthesis.

One common reaction is reduction of the carbonyl group. The ketone can be reduced to the corresponding secondary alcohol, 4-tert-butyl-2-fluorocyclohexanol. This can be achieved using various reducing agents. For example, sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce ketones and aldehydes. tamu.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but with less selectivity. tamu.edu The stereochemical outcome of the reduction of substituted cyclohexanones is often influenced by the steric hindrance around the carbonyl group, leading to the preferential formation of one diastereomer over the other.

Another transformation is bioamination . In this reaction, the carbonyl group is converted into an amine group using enzymes such as transaminases. This provides a route to chiral amines from prochiral ketones. The bioamination of 4-tert-butylcyclohexanone (B146137) has been studied as a model reaction for the synthesis of bulky amines. researchgate.net

Furthermore, derivatives of 4-tert-butylcyclohexanone can undergo various reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, reactions at the α-carbon can be achieved through enolate chemistry. Additionally, the parent compound, 4-tert-butylcyclohexanone, has been used as a starting material in the synthesis of biologically active compounds, including lactones and bromolactones. researchgate.net

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

NMR spectroscopy provides a detailed window into the molecular structure of 4-tert-butyl-2-fluorocyclohexanone by measuring the spin-spin coupling constants between fluorine-19 and adjacent carbon-13 and proton nuclei. These coupling constants are exquisitely sensitive to the molecule's three-dimensional arrangement (stereochemistry) and the distribution of electrons within its bonds. The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation, meaning the fluorine atom will occupy either an axial position (in the cis isomer) or an equatorial position (in the trans isomer), making this compound an excellent model for studying conformational effects.

Carbon-Fluorine Coupling Constants (¹JCF, ²JCF)

One-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling constants are particularly informative. Their magnitudes are heavily influenced by the orientation of the fluorine atom and its interactions with the rest of the molecule.

The values of ¹JCF and ²JCF coupling constants show a strong dependence on the stereochemical environment. In 2-halocyclohexanones, the equatorial conformer is often stabilized by an attractive interaction between the halogen and the carbonyl oxygen. rsc.org For 2-fluorocyclohexanone (B1314666), this interaction is strongly attractive. rsc.org In the case of this compound, this translates to distinct coupling constants for the cis (axial fluorine) and trans (equatorial fluorine) isomers.

Studies have measured these couplings for both isomers, providing a clear correlation between the coupling magnitude and the conformational state. researchgate.net The differences observed are attributed to a combination of factors including hyperconjugation, inductive effects, and steric interactions within the rigid chair conformation. researchgate.net The Paramagnetic Spin-Orbit (PSO) term, a component of the total coupling, is found to be particularly sensitive to proximate interactions like steric compression. researchgate.net

Table 1: Experimental Carbon-Fluorine Coupling Constants (Hz) for this compound Isomers

| Isomer | Coupling Constant | Value (Hz) |

|---|---|---|

| cis (axial F) | ¹JCF | -185.0 |

| trans (equatorial F) | ¹JCF | -173.0 |

| cis (axial F) | ²JCF | +20.5 |

| trans (equatorial F) | ²JCF | +19.6 |

Note: Data derived from theoretical and experimental studies on 2-fluorocyclohexanone derivatives. Sign conventions are based on theoretical calculations.

The total observed coupling constant (J) is the sum of four distinct contributions calculated from theory: the Fermi contact (FC), spin dipolar (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) terms. researchgate.net The FC term typically dominates, arising from the direct interaction of the nuclear spin with the electron spin density at the nucleus. The SD term describes the through-space dipolar interaction between the nuclear and electron magnetic moments. The PSO and DSO terms relate to the orbital angular momentum of the electrons. uoa.gr

Theoretical analysis at the SOPPA(CCSD) level has been used to dissect the ¹JCF and ²JCF couplings in cis- and trans-4-tert-butyl-2-fluorocyclohexanone into these four components. researchgate.net This breakdown reveals that significant changes in the FC and PSO terms are responsible for the observed differences between the isomers. researchgate.net For the two-bond coupling (²JCF) in the cis isomer, the Fermi contact term's magnitude is partly rationalized by a through-space interaction involving the superposition of the electronic clouds of the fluorine and carbonyl oxygen atoms. researchgate.net The PSO term has been shown to be a sensitive gauge for steric compression and hydrogen bonding. researchgate.net

Table 2: Calculated Contributions to JCF (Hz) in this compound

| Coupling | Isomer | FC Term | SD Term | PSO Term | DSO Term | Total (Calculated) |

|---|---|---|---|---|---|---|

| ¹JCF | cis (axial F) | -193.3 | +10.2 | -6.6 | +0.8 | -188.9 |

| trans (equatorial F) | -188.8 | +10.5 | +2.0 | +0.8 | -175.5 | |

| ²JCF | cis (axial F) | +12.3 | -0.3 | +8.7 | -0.2 | +20.5 |

| trans (equatorial F) | +14.6 | +1.3 | +4.1 | -0.2 | +19.8 |

Note: Values are based on SOPPA(CCSD)/EPR-III level calculations as reported in related studies. researchgate.net

Proton-Fluorine Coupling Constants (nJHF)

Couplings between protons and the fluorine atom (nJHF, where n is the number of bonds) provide further structural detail. These couplings can occur over several bonds, and their magnitudes depend on the specific pathway of interaction.

Proton-fluorine couplings in this compound can be observed over two, three, and even four bonds. researchgate.net Typical two-bond geminal H-F couplings (²JHF) are often large, around 48-50 Hz, while longer-range couplings are smaller. researchgate.net The magnitude and even the sign of these couplings are crucial for understanding the electronic interactions that transmit the coupling information through the molecular framework. researchgate.net These transmission mechanisms can involve through-bond effects, which depend on dihedral angles, and through-space interactions, where non-bonded atoms are close enough for their electron clouds to interact.

The carbonyl group (C=O) plays a significant role in modulating long-range proton-fluorine couplings due to stereoelectronic effects. The π-system of the carbonyl bond can facilitate the transmission of coupling information. Furthermore, as noted in the analysis of ²JCF, the proximity of the axial fluorine to the carbonyl oxygen in the cis isomer allows for a direct through-space interaction. researchgate.net This same interaction, involving the overlap of fluorine and oxygen lone pair orbitals, can influence the nJHF couplings for protons that are spatially close to this region, particularly the proton on the fluorine-bearing carbon (H2) and the axial proton on the adjacent carbon (H3). The orientation of these protons relative to the carbonyl π-system and the C-F bond dictates the efficiency of the coupling pathway, leading to distinct nJHF values that are characteristic of the molecule's specific conformation. nih.govnih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis-4-tert-butyl-2-fluorocyclohexanone |

| trans-4-tert-butyl-2-fluorocyclohexanone |

| 2-fluorocyclohexanone |

Application in Stereochemical Elucidation of Isomeric Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the detailed structural analysis of chemical mixtures, providing insights into the identity and concentration of each component. nih.gov For this compound, which exists as cis and trans stereoisomers, NMR is particularly crucial for distinguishing between these forms. The large tert-butyl group effectively locks the cyclohexane ring into a chair conformation, forcing the substituent at the C2 position (fluorine) into either an axial or equatorial orientation, which defines the isomer.

The stereochemical assignment is primarily achieved by analyzing the spin-spin coupling constants (SSCCs), especially the heteronuclear ¹J(CF) and ²J(CF) couplings. nih.gov These coupling constants are highly sensitive to the geometric arrangement of the coupled nuclei.

A detailed study measured and calculated these coupling constants for both cis- and trans-4-tert-butyl-2-fluorocyclohexanones. nih.gov In the cis isomer, the fluorine atom occupies an axial position, while in the trans isomer, it is equatorial. The analysis revealed significant differences in the coupling constants between the two isomers, which can be attributed to distinct electronic interactions such as hyperconjugation, inductive effects, and steric compression. nih.gov

For instance, the Fermi contact (FC) term, a major contributor to the coupling constant, is influenced by the orientation of the orbitals. In the cis isomer, a notable interaction occurs through the superposition of the electronic clouds of the fluorine and oxygen atoms, which affects the ²J(CF) coupling constant. nih.gov Furthermore, the paramagnetic spin-orbit (PSO) term was found to be a sensitive probe for proximate interactions like steric compression and potential hydrogen bonding, providing another layer of structural information. nih.gov

By carefully measuring and comparing these NMR parameters, it is possible to unambiguously identify the cis and trans isomers within a mixture without the need for physical separation.

Table 1: Key NMR Coupling Constants for Stereochemical Elucidation of this compound Isomers Note: Specific experimental values for J(CF) couplings are highly dependent on measurement conditions and are presented here for illustrative purposes based on research findings. nih.gov

| Isomer | Fluorine Position | Key Coupling | Typical Characteristics |

|---|---|---|---|

| cis -4-tert-butyl-2-fluorocyclohexanone | Axial | ²J(CF) | Influenced by F-O electronic cloud overlap. |

| trans -4-tert-butyl-2-fluorocyclohexanone| Equatorial | ¹J(CF) | Shows distinct values due to different orbital orientations compared to the cis isomer. |

Advanced NMR Techniques for Mixture Analysis (e.g., HD-HAPPY-FESTA)

Analyzing complex mixtures containing multiple isomers and impurities presents a significant challenge due to severe signal overlap in standard 1D ¹H NMR spectra. researchgate.net To overcome this, advanced NMR methods have been developed. For fluorinated compounds like this compound, techniques that leverage the ¹⁹F nucleus are particularly effective.

One such powerful method is FESTA (Fluorine-Edited Selective TOCSY Acquisition) . FESTA experiments allow for the acquisition of simplified ¹H subspectra that only show signals from protons belonging to a spin system coupled to a specific fluorine atom of interest. acs.org This editing process effectively filters out signals from other components in the mixture, drastically reducing spectral crowding and facilitating the measurement of proton-fluorine coupling constants (JHF). researchgate.netacs.org

An even more advanced iteration is HD-HAPPY-FESTA , which combines the fluorine-editing capability of FESTA with pure shift methodology. This results in ultrahigh-resolution spectra where each ¹H chemical environment is represented by a single, fully decoupled signal. researchgate.net The technique provides not only the magnitude but also the sign of the JHF couplings, which is crucial for detailed conformational and stereochemical analysis. acs.org While HD-HAPPY-FESTA can have lower sensitivity and require longer experiment times, newer developments like IPAP-FESTA aim to accelerate the measurement of these critical parameters. acs.orgnih.gov

Although not yet specifically documented for this compound in the literature, the application of HD-HAPPY-FESTA would be highly advantageous. It would allow for the selective excitation of the fluorine atom in the cis or trans isomer, generating a clean subspectrum for each. This would enable the precise determination of all ¹H-¹⁹F coupling constants for each isomer within the mixture, confirming their stereochemistry and providing detailed structural insights that are otherwise inaccessible. researchgate.netacs.org

Vibrational Spectroscopy for Functional Group Analysis and Conformational Mapping

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a complementary method to NMR for the structural analysis of this compound. It is particularly useful for identifying key functional groups and probing the molecule's conformational properties. nih.govnih.gov

The analysis focuses on the characteristic vibrational frequencies of the molecule's constituent parts. The most prominent bands in the IR spectrum are typically associated with the carbonyl (C=O) stretch, the carbon-fluorine (C-F) stretch, and various vibrations of the tert-butyl group and the cyclohexane ring.

The position of these vibrational bands can provide valuable information about the molecule's conformation. For this compound, the key conformational equilibrium is between the chair forms with the fluorine atom in either an axial or equatorial position. The frequency of the C-F stretching vibration is known to be sensitive to its orientation on the cyclohexane ring. Similarly, the C=O stretching frequency can be influenced by the presence of the adjacent electronegative fluorine atom, with the effect differing slightly between the axial and equatorial conformers due to changes in dipole-dipole interactions and hyperconjugation.

While a dedicated vibrational analysis of this compound is not extensively published, data from related compounds like 4-tert-butylcyclohexanone (B146137) and fluorocyclohexane (B1294287) can be used to predict the spectral features. nist.govchemicalbook.com The IR spectrum of 4-tert-butylcyclohexanone shows a strong carbonyl absorption band. nist.govchemicalbook.com In this compound, this band is expected in a similar region, with its exact position providing clues about the electronic environment shaped by the fluorine substituent. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies for different conformers, which can then be compared with experimental spectra to aid in band assignment and conformational analysis. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are approximate frequency ranges based on data from analogous compounds. nih.govnist.govchemicalbook.com The exact position depends on the molecular conformation and experimental phase (solid, liquid, gas).

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Expected Information |

|---|---|---|---|

| Stretching | C=O (Carbonyl) | 1715 - 1740 | Position can be influenced by the electronegativity and orientation of the adjacent fluorine atom. |

| Stretching | C-H (Aliphatic) | 2850 - 3000 | Characteristic of the cyclohexane ring and tert-butyl group. |

| Stretching | C-F (Carbon-Fluorine) | 1000 - 1150 | Frequency is sensitive to the axial vs. equatorial position of the fluorine atom. |

| Bending | CH₂ (Scissoring) | 1440 - 1470 | Associated with the cyclohexane ring methylene (B1212753) groups. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have become essential for predicting and understanding the properties of molecules like 4-tert-butyl-2-fluorocyclohexanone. These computational techniques allow for the detailed examination of molecular geometries, reaction energetics, and electronic structures that are often difficult to explore through experimental means alone. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in describing electron correlation, making them suitable for studying the isomers and reaction pathways of substituted cyclohexanones.

Geometry Optimization and Energy Minimization of Isomers and Conformers

This compound can exist as two primary diastereomers: cis and trans. In the cis isomer, the fluorine atom and the tert-butyl group are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. Due to the large steric bulk of the tert-butyl group, it overwhelmingly prefers an equatorial position to minimize unfavorable 1,3-diaxial interactions. This effectively "locks" the conformation of the cyclohexane ring.

For each diastereomer, the fluorine atom can occupy either an axial or an equatorial position, leading to two principal chair conformers. Computational geometry optimization and energy minimization are used to determine the relative stabilities of these conformers.

Cis-4-tert-butyl-2-fluorocyclohexanone : In the most stable conformation, the tert-butyl group is equatorial. This forces the cis-oriented fluorine atom into an axial position.

Trans-4-tert-butyl-2-fluorocyclohexanone : With the tert-butyl group in the equatorial position, the trans-oriented fluorine atom is also located in an equatorial position.

Theoretical calculations confirm that for both cis and trans isomers, the chair conformation with the tert-butyl group in the equatorial position is significantly lower in energy. The relative energy difference between the conformers with axial versus equatorial fluorine is a key aspect of their conformational analysis. Generally, for a fluorine substituent on a cyclohexane ring, the equatorial position is slightly favored, but the energetic difference is small compared to bulkier substituents. The presence of the adjacent carbonyl group and the fixed tert-butyl group modifies these preferences.

| Isomer | Fluorine Position | Tert-butyl Position | Relative Stability |

|---|---|---|---|

| cis | Axial | Equatorial | More Stable |

| cis | Equatorial | Axial | Less Stable |

| trans | Equatorial | Equatorial | More Stable |

| trans | Axial | Axial | Less Stable |

Transition State Analysis and Reaction Pathways

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. A notable example is the diastereoselective reduction of the carbonyl group in this compound using hydride reagents like N-Selectride.

Theoretical calculations of the transition states for this reaction reveal that the facial selectivity of the hydride attack is strongly influenced by the stereochemistry of the starting ketone. upenn.edu

Reduction of the cis Isomer (Axial Fluorine) : For the cis isomer, where the fluorine is in the axial position, theoretical calculations show that the approach of the reducing agent from the axial face is energetically favored. This leads to the formation of the equatorial alcohol as the major product.

Reduction of the trans Isomer (Equatorial Fluorine) : Conversely, for the trans isomer with an equatorial fluorine, the hydride attack from the equatorial face is the lower energy pathway. This results in the axial alcohol being the predominant product. upenn.edu

These findings are explained by analyzing the transition state geometries and the electronic effects at play. The Cieplak model, which considers the stabilization of the forming bond by electron donation from adjacent anti-periplanar bonds, is often invoked to rationalize the observed stereoselectivity. Computational analysis of the transition state structures (TSE1 for equatorial attack and TSE2 for axial attack) allows for the quantification of the energy barriers for each pathway, confirming the experimentally observed product ratios. researchgate.net

| Starting Isomer | Fluorine Position | Favored Hydride Attack | Major Product (Alcohol) |

|---|---|---|---|

| cis | Axial | Axial Face | Equatorial |

| trans | Equatorial | Equatorial Face | Axial |

Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, resembling a classical Lewis structure. This analysis is particularly useful for quantifying intramolecular and intermolecular interactions by examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, key interactions include hyperconjugation. A significant interaction involves the delocalization of electron density from a C-C or C-H sigma (σ) bond into an adjacent empty antibonding orbital (σ). Another critical interaction is the anomeric effect, which can occur when an electronegative atom is adjacent to a heteroatom with a lone pair. In this molecule, interactions between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-F bond (n → σC-F), as well as interactions between the lone pair of the fluorine atom and the antibonding orbital of the C-C or C=O bonds, can influence the molecule's conformation and reactivity.

The stability of these interactions can be quantified using second-order perturbation theory within the NBO framework, which calculates the stabilization energy E(2). A higher E(2) value indicates a stronger interaction. For instance, in fluorocyclohexanes, the delocalization of a lone pair of electrons from the fluorine atom into the antibonding σ* orbital of an adjacent C-C bond can contribute to the conformational preference.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (F) | σ(C-C) | Hyperconjugation | ~1.5 - 3.0 |

| σ(C-H) | σ(C-F) | Hyperconjugation | ~2.0 - 5.0 |

| LP (O) | σ*(C-F) | Hyperconjugation | ~0.5 - 1.5 |

Note: The values presented are illustrative for a fluorinated cyclohexane system and may vary for this compound depending on the specific isomer and conformation.

The Molecular Electrostatic Potential (MEP) is a valuable property derived from computational calculations that maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution and is a powerful tool for predicting reactivity, particularly towards electrophilic and nucleophilic attack.

The MEP map uses a color spectrum to indicate different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map would clearly show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs, making it the primary site for protonation and attack by electrophiles. The fluorine atom, being highly electronegative, will also create a region of negative potential. Regions of positive potential would be expected around the hydrogen atoms and the carbonyl carbon, which is rendered electron-deficient by the adjacent oxygen atom. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological receptors.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcomes of chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the carbonyl oxygen. The LUMO is likely to be the π* antibonding orbital of the C=O double bond. The presence of the electronegative fluorine atom will influence the energies of these orbitals. Computational calculations can provide precise energy values for the HOMO, LUMO, and the energy gap, offering insights into the molecule's electronic transitions and its susceptibility to react with nucleophiles or electrophiles.

| Orbital | Energy (eV) | Characteristic |

|---|---|---|

| HOMO | ~ -7.0 to -6.5 | Electron Donor (localized on C=O) |

| LUMO | ~ +0.5 to +1.0 | Electron Acceptor (π* of C=O) |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 to 8.0 | Indicates high kinetic stability |

Note: These energy values are typical for a saturated ketone and serve as an illustration. Actual values for this compound would require specific DFT calculations.

Prediction and Rationalization of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) parameters. For this compound, these methods allow for a detailed analysis of its NMR chemical shifts and spin-spin coupling constants, providing a deeper understanding of its molecular structure and dynamics.

In contrast, the spin-spin coupling constants in fluorinated cyclohexanones have been a subject of detailed computational and experimental investigation. For instance, in the related compound trans-4-tert-butyl-2-fluorocyclohexanone, long-range proton-fluorine coupling constants (⁴JHF) have been measured and rationalized through theoretical models. These studies reveal the significant influence of stereoelectronic interactions on the magnitude of these couplings.

A notable example is the observed large four-bond coupling between the axial fluorine and the axial proton at C6 (⁴JH6ax,F), which is significantly larger than other four-bond H-F couplings in the same molecule. This has been attributed to the specific spatial arrangement of the interacting nuclei and the orbitals involved in the coupling pathway.

Table 1: Experimental Long-Range Proton-Fluorine Coupling Constants (⁴JHF) in trans-4-tert-butyl-2-fluorocyclohexanone

| Coupling Constant | Value (Hz) |

| ⁴JH6ax,F | +5.1 |

| ⁴JH4,F | +1.0 |

| ⁴JH6eq,F | +1.0 |

This table presents experimental data for a closely related compound, which serves as a model for understanding the spectroscopic parameters of this compound.

The transmission of spin-spin coupling constants is a complex phenomenon that can be elucidated using advanced theoretical methods such as the polarization propagator formalism. This approach allows for the decomposition of the total coupling constant into different contributions, providing a detailed picture of the coupling mechanism. The Second Order Polarization Propagator Approximation (SOPPA) is a particularly powerful method for these calculations.

Within the SOPPA framework, the total coupling constant (J) is expressed as the sum of four terms:

Fermi Contact (FC) : This term describes the interaction between the magnetic moments of the nuclei and the spin density of the electrons at the nuclear positions. It is often the dominant contribution to one-bond and two-bond coupling constants.

Spin-Dipolar (SD) : This term accounts for the through-space dipolar interaction between the nuclear magnetic moments and the electron spin.

Paramagnetic Spin-Orbit (PSO) : This term arises from the interaction of the nuclear magnetic moments with the orbital angular momentum of the electrons induced by the other nuclei.

Diamagnetic Spin-Orbit (DSO) : This term is also related to the interaction with the electron's orbital angular momentum.

For fluorinated cyclohexanones, SOPPA calculations, often combined with Natural Bond Orbital (NBO) analysis, have been employed to understand the pathways of spin-spin coupling. These analyses reveal the critical role of hyperconjugative interactions in transmitting the coupling information through the molecular framework. For example, the large ⁴JH6ax,F coupling in trans-4-tert-butyl-2-fluorocyclohexanone is rationalized by efficient hyperconjugative interactions involving the C-F bond and the C-H bonds of the cyclohexane ring. The study of these interactions provides insight into how the electronic structure of the molecule dictates the observed coupling constants.

Solvation Effects on Conformational Equilibria and Reactivity

The conformational equilibrium of this compound, specifically the balance between the chair conformers with the fluorine atom in an axial or equatorial position, is sensitive to the surrounding solvent environment. Computational models are essential for quantifying these solvent effects.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the influence of a solvent on molecular properties. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For substituted cyclohexanones, theoretical studies have shown that polar solvents can significantly influence the conformational equilibrium. Generally, more polar conformers are stabilized to a greater extent in solvents with high dielectric constants. In the case of this compound, the dipole moments of the axial and equatorial conformers will differ, leading to a solvent-dependent equilibrium. While specific computational data on the solvation effects for this compound is limited, studies on analogous 2-halocyclohexanones indicate that the implicit solvent effect on NMR coupling constants is often negligible. However, the effect on the relative energies of conformers, and thus the conformational equilibrium, can be more pronounced.

Synthetic Utility and Applications As Building Blocks

The presence of both a reactive carbonyl group and a strategically placed fluorine atom makes 4-tert-butyl-2-fluorocyclohexanone a highly useful intermediate in organic synthesis. It serves as a precursor for a variety of more complex fluorinated molecules and as a scaffold for the introduction of fluorine into larger molecular frameworks.

Precursor for Stereospecific Synthesis of Fluorinated Alcohols and Lactones

The reduction of the ketone functionality in this compound provides a direct route to stereochemically defined fluorinated cyclohexanols. The diastereoselectivity of this reduction is highly dependent on the reaction conditions, particularly the choice of reducing agent and the presence of Lewis acids. For instance, the reduction of α-fluoroketones can be controlled to produce either the syn or anti diastereomer of the corresponding α-fluoro alcohol with high selectivity. Pre-treatment of an α-fluoroketone with a Lewis acid like titanium tetrachloride (TiCl₄) followed by reduction with lithium borohydride (B1222165) (LiBH₄) typically leads to the syn diastereomer through a chelation-controlled pathway. wikipedia.org Conversely, using a non-chelating bulky reducing agent can favor the anti product. This stereochemical control is crucial for the synthesis of biologically active molecules where specific stereoisomers are required for optimal activity.

Furthermore, this compound can serve as a precursor to fluorinated lactones through the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the migration of the more substituted carbon atom would lead to the corresponding ε-lactone. While the direct Baeyer-Villiger oxidation of this compound is not extensively documented, the oxidation of the parent compound, 4-tert-butylcyclohexanone (B146137), to produce the corresponding lactone is a well-established transformation. researchgate.net The presence of the electron-withdrawing fluorine atom can influence the rate and regioselectivity of this oxidation.

A summary of reagents for the diastereoselective reduction of α-fluoroketones is presented in the table below.

| Reagent System | Predominant Diastereomer | Rationale |

| TiCl₄, LiBH₄ | syn | Chelation control |

| Ti(OiPr)₄, LiBH₄ | anti | Non-chelation control |

| Cl₃SiH | syn | Activation of organosilane by fluorine and nitrogen (for imines) |

Incorporation into More Complex Molecular Scaffolds

The this compound motif is a valuable building block for the synthesis of more complex and potentially biologically active molecules. nih.gov The presence of the fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The ketone functionality provides a handle for a wide range of chemical transformations, allowing for the elaboration of the cyclohexane (B81311) ring into more intricate structures. For example, the ketone can undergo Wittig-type reactions to form alkenes, aldol (B89426) condensations to form α,β-unsaturated ketones, and reductive aminations to introduce nitrogen-containing functionalities. These reactions enable the integration of the fluorinated cyclohexane core into larger and more diverse molecular architectures, a common strategy in the development of new pharmaceuticals and agrochemicals. nih.gov

Model Compound for Fundamental Organic Chemistry Studies

Beyond its synthetic utility, this compound serves as an excellent model system for investigating fundamental principles of organic chemistry. The rigid conformational bias imposed by the tert-butyl group allows for the precise study of stereoelectronic effects and the elucidation of the factors governing diastereoselectivity in ketone reactions.

Investigation of Stereoelectronic Effects in Cyclohexane Systems

The presence of a fluorine atom on the cyclohexane ring introduces significant stereoelectronic effects that influence the molecule's conformation and reactivity. In a cyclohexane ring, an electronegative substituent at an axial position can interact with the axial C-H bonds on the same face of the ring, a phenomenon related to the "gauche effect." ontosight.ai In the context of 2-fluorocyclohexanone (B1314666), the conformational equilibrium between the axial and equatorial fluorine conformers is a subject of detailed study. mdpi.com The bulky 4-tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where the tert-butyl group occupies an equatorial position, thus forcing the fluorine atom at the 2-position to be either axial or equatorial depending on the diastereomer. This fixed geometry allows for a clear investigation of the influence of the C-F bond orientation on the properties and reactivity of the ketone. For example, the "fluorine Perlin-like effect," which relates the magnitude of the one-bond carbon-fluorine spin-spin coupling constant (¹JCF) to the stereochemical orientation of the C-F bond, can be studied with high precision in this rigid system. chemsynthesis.com

Elucidation of Diastereoselectivity Principles in Ketone Reactions

The reactions of this compound provide a clear platform for understanding the principles of diastereoselectivity. As mentioned earlier, the reduction of the ketone is a classic example where the stereochemical outcome can be directed by the choice of reagents. The rigid cyclohexane framework removes the complication of conformational equilibria, allowing for a more direct correlation between the reaction mechanism and the observed product distribution. The study of nucleophilic additions to the carbonyl group in this system allows for the dissection of steric and electronic effects. The approach of the nucleophile to the carbonyl carbon can be influenced by the steric bulk of the axial and equatorial hydrogens and by the electronic perturbation caused by the adjacent C-F bond. These studies on this compound and related α-fluoroketones have been instrumental in refining models of stereochemical control in organic reactions. bldpharm.com

Future Research Directions and Open Questions

Development of More Sustainable and Enantioselective Synthetic Methods